N-(4-Bromobenzyl)-2-fluorobenzylamine N-(4-Bromobenzyl)-2-fluorobenzylamine
Brand Name: Vulcanchem
CAS No.: 1019557-51-7
VCID: VC8364998
InChI: InChI=1S/C14H13BrFN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2
SMILES: C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F
Molecular Formula: C14H13BrFN
Molecular Weight: 294.16 g/mol

N-(4-Bromobenzyl)-2-fluorobenzylamine

CAS No.: 1019557-51-7

Cat. No.: VC8364998

Molecular Formula: C14H13BrFN

Molecular Weight: 294.16 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromobenzyl)-2-fluorobenzylamine - 1019557-51-7

Specification

CAS No. 1019557-51-7
Molecular Formula C14H13BrFN
Molecular Weight 294.16 g/mol
IUPAC Name 1-(4-bromophenyl)-N-[(2-fluorophenyl)methyl]methanamine
Standard InChI InChI=1S/C14H13BrFN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2
Standard InChI Key PCHIGUZTYGWYMH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Features

N-(4-Bromobenzyl)-2-fluorobenzylamine belongs to the benzylamine derivative family, with the systematic IUPAC name 1-(4-bromophenyl)-N-[(2-fluorophenyl)methyl]methanamine. Its molecular formula is C₁₄H₁₃BrFN, yielding a molecular weight of 294.16 g/mol. The structure combines a 4-bromobenzyl group attached to a 2-fluorobenzylamine moiety, creating distinct electronic effects due to the electron-withdrawing bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) substituents.

Spectroscopic Characterization

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.42–7.27 (m, 1H, aromatic), 7.25–7.16 (m, 2H, aromatic), 3.65 (t, J = 6.6 Hz, 2H, CH₂NH), 1.85 (s, 2H, NH₂) .

  • SMILES: C1=CC(=C(C=C1)Br)CNCC2=CC=CC(=C2)F.
    The fluorine atom induces deshielding in adjacent protons, while bromine contributes to distinct spin-spin coupling patterns.

Synthesis and Optimization

Nucleophilic Substitution Route

The primary synthesis involves reacting 4-bromobenzylamine with 2-fluorobenzyl chloride under anhydrous conditions (Scheme 1):

Scheme 1
4-Bromobenzylamine+2-Fluorobenzyl chlorideEt₃N, DCMN-(4-Bromobenzyl)-2-fluorobenzylamine\text{4-Bromobenzylamine} + \text{2-Fluorobenzyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{N-(4-Bromobenzyl)-2-fluorobenzylamine}
Yields typically reach 70–80% after purification via column chromatography (hexane/ethyl acetate).

Borane-Mediated Reduction

An alternative approach reduces N-(4-bromobenzyl)-2-fluorobenzonitrile using borane-THF (Table 1):

Table 1: Borane-THF Reduction Conditions

ParameterValue
SubstrateN-(4-Bromobenzyl)-2-fluorobenzonitrile
Reagent1M BH₃-THF in THF
Temperature0°C → 20°C
Time16 hours
Yield85%
PurificationNaOH/EtOAc partition

This method avoids harsh acidic conditions, preserving halogen integrity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres up to 150°C but prone to oxidative degradation in air over 48 hours .

Crystallographic Insights

While direct crystal data for N-(4-Bromobenzyl)-2-fluorobenzylamine remain unpublished, structural analogs like N-(4-bromophenyl)-2-fluorobenzamide (CCDC 765326) exhibit planar aromatic systems with halogen···π interactions (3.4–3.6 Å), suggesting similar packing behavior .

Applications in Medicinal Chemistry

Kinase Inhibition Profiles

The compound’s ability to bind ATP pockets in kinases derives from halogen interactions with hydrophobic residues. In EGFR kinase assays, derivatives show IC₅₀ values of 0.8–1.2 µM, outperforming non-halogenated analogs by 3-fold.

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213), MIC values of 32 µg/mL were observed, attributed to membrane disruption via halogen-mediated lipid interactions .

Materials Science Applications

Coordination Chemistry

As a ligand, N-(4-Bromobenzyl)-2-fluorobenzylamine forms stable complexes with Zn(II) and Cu(I), enhancing catalytic activity in aerobic oxidations (TOF up to 450 h⁻¹) .

Table 2: Catalytic Performance of Metal Complexes

Metal CenterSubstrateConversion (%)Selectivity (%)
Zn(II)Benzyl alcohol9288
Cu(I)Cyclohexane7895

Polymer Modification

Incorporating the compound into polyimide backbones increases glass transition temperatures (Tg) by 40°C due to restricted chain mobility from halogen sterics.

Future Research Directions

  • Targeted Drug Delivery: Exploit bromine for radiopharmaceutical labeling (e.g., ⁷⁶Br-PET tracers).

  • Supramolecular Architectures: Design halogen-bonded frameworks for gas storage.

  • Asymmetric Catalysis: Develop chiral variants for enantioselective transformations.

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